p-Xylylenebis(triphenylphosphonium chloride)

Overview

Description

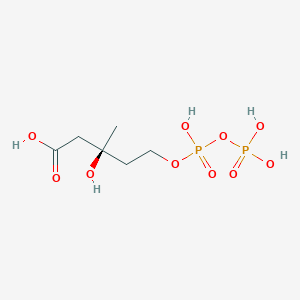

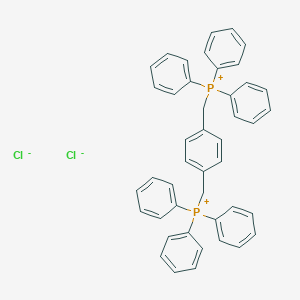

p-Xylylenebis(triphenylphosphonium chloride) is a chemical compound with the molecular formula C44H38Cl2P2 and a molecular weight of 699.63 g/mol . It is a white crystalline powder that is hygroscopic and sensitive to moisture . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Xylylenebis(triphenylphosphonium chloride) can be synthesized through the reaction of p-xylylene dibromide with triphenylphosphine in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for p-xylylenebis(triphenylphosphonium chloride) involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

p-Xylylenebis(triphenylphosphonium chloride) undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with p-xylylenebis(triphenylphosphonium chloride) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like THF, dichloromethane, or acetonitrile at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving p-xylylenebis(triphenylphosphonium chloride) depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield products where the chloride ions are replaced by the corresponding nucleophiles .

Scientific Research Applications

p-Xylylenebis(triphenylphosphonium chloride) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-xylylenebis(triphenylphosphonium chloride) involves its ability to form stable complexes with various molecules. The compound’s triphenylphosphonium groups facilitate interactions with molecular targets, leading to the formation of stable products . These interactions are crucial in its applications in organic synthesis and other fields.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to p-xylylenebis(triphenylphosphonium chloride) include:

- Benzyltriphenylphosphonium chloride

- Phenylmethyltriphenylphosphonium chloride

- Methoxymethyltriphenylphosphonium chloride

Uniqueness

p-Xylylenebis(triphenylphosphonium chloride) is unique due to its specific structure, which allows for the formation of stable complexes and its versatility in various chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

CAS No. |

1519-47-7 |

|---|---|

Molecular Formula |

C44H38ClP2+ |

Molecular Weight |

664.2 g/mol |

IUPAC Name |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;chloride |

InChI |

InChI=1S/C44H38P2.ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |

InChI Key |

RIUKHCIFOGYXIO-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |

Key on ui other cas no. |

1519-47-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-Xylylenebis(triphenylphosphonium chloride) contribute to forming adherent polymer films on metal surfaces?

A1: [] Electrolysis of p-Xylylenebis(triphenylphosphonium chloride) solutions leads to the electrochemical generation of p-xylylene. This reactive intermediate readily polymerizes upon contact with an aluminum cathode, resulting in the formation of a strongly adhered poly-p-xylylene coating. This method offers a promising route for generating robust polymer films directly on metal surfaces, potentially impacting various technological applications. (See: https://www.semanticscholar.org/paper/f5c6e357f510b38dfaddf39ab77799b5b0488f30 )

Q2: What are the alternative methods for incorporating p-xylylene units into polymer structures, and how do they compare to the use of p-Xylylenebis(triphenylphosphonium chloride)?

A2: [] While electrochemical generation from p-Xylylenebis(triphenylphosphonium chloride) offers a unique approach for generating poly-p-xylylene films, the Wittig reaction provides a versatile alternative for incorporating p-xylylene units within polymer chains. For instance, reacting 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) with a suitable dialdehyde through the Wittig reaction yields a poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] terminated with a phosphonium moiety. This method allows for greater control over the polymer structure and enables the introduction of various functional groups. (See: https://www.semanticscholar.org/paper/49cffaf1e94d70d1152ae1e2333790fcab54aca1 )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.